molecular formula C7H13NS B1374180 3-Cyclopropylthiomorpholine CAS No. 1344119-68-1

3-Cyclopropylthiomorpholine

Cat. No.: B1374180
CAS No.: 1344119-68-1
M. Wt: 143.25 g/mol
InChI Key: SZFBVMRIEDGFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylthiomorpholine, also known as 3-CPTM, is a heterocyclic organic compound. It has a molecular weight of 143.25 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C7H13NS/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2 . The compound’s structure includes a cyclopropyl group attached to a thiomorpholine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.25 . It is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

  • Synthesis of Functionalized 3-Spiro Compounds : A study detailed the preparation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which are derived through a key step involving a [3 + 2]-cycloaddition reaction of an in situ generated azomethine ylide onto a cyclopropene. These compounds showed potential in anticancer activity against human leukemia K562 cell line, illustrating the significance of cyclopropyl-derived compounds in medicinal chemistry (Filatov et al., 2017).

  • Cannabinoid CB2 Receptor Agonist Development : Research characterized 3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride (LEI‐101) as a novel cannabinoid CB2 receptor agonist. This agonist was explored for its potential to prevent cisplatin‐induced nephrotoxicity, demonstrating the application of cyclopropylthiomorpholine derivatives in developing targeted therapies (Mukhopadhyay et al., 2016).

  • Development of Non-Covalent Peptide-Based Carriers : A study on a short amphipathic peptide, Pep-3, which forms stable nano-size complexes with peptide-nucleic acid analogues, highlighted the use of cyclopropylthiomorpholine derivatives in enhancing the efficiency of drug delivery systems, particularly for DNA mimics in therapeutic applications (Morris et al., 2007).

  • Cyclopropane in Drug Molecules : Cyclopropane rings, such as those in 3-Cyclopropylthiomorpholine, play a versatile role in preclinical and clinical drug molecules. They contribute to enhancing potency and reducing off-target effects in drug discovery, underlining the importance of cyclopropyl rings in pharmaceutical research (Talele, 2016).

Properties

IUPAC Name

3-cyclopropylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFBVMRIEDGFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylthiomorpholine
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3-Cyclopropylthiomorpholine
Reactant of Route 3
3-Cyclopropylthiomorpholine
Reactant of Route 4
3-Cyclopropylthiomorpholine
Reactant of Route 5
3-Cyclopropylthiomorpholine
Reactant of Route 6
3-Cyclopropylthiomorpholine

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